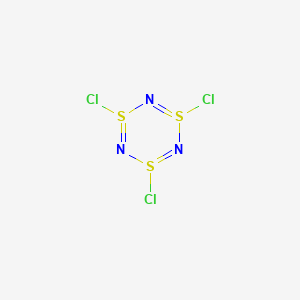
Trithiazyl trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trithiazyl trichloride is an inorganic compound with the formula (NSCl)₃. It appears as a white solid and is known for its unique structure, consisting of a six-membered ring of alternating nitrogen and sulfur atoms, each sulfur atom bonded to a chlorine atom. Despite its intriguing structure, this compound has no commercial applications and is primarily used as a precursor to other sulfur nitrides .
Métodos De Preparación
Trithiazyl trichloride is synthesized through the chlorination of tetrasulfur tetranitride. The reaction proceeds as follows: [ 3 \text{S}_4\text{N}_4 + 6 \text{Cl}_2 \rightarrow 4 (\text{NSCl})_3 ] This reaction is typically carried out at 100°C in a vacuum. Under these conditions, the trimeric form of this compound can undergo cracking to form the monomeric thiazyl chloride, which is a green gas .
Análisis De Reacciones Químicas
Trithiazyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: Alkoxide or silver salts can displace the chlorine atoms in this compound[ (\text{NS(Cl)})_3 + 3 \text{NaOR} \rightarrow (\text{NS(OR)})_3 + 3 \text{NaCl} ] [ (\text{NS(Cl)})_3 + 3 \text{AgX} \rightarrow (\text{NS(X)})_3 + 3 \text{AgCl} ]
Oxidation Reactions: The compound can be oxidized to form the S(VI) compound (NSOCl)₃, which exists as isomers.
Reactions with Nitriles: this compound reacts with nitriles to form dithiadiazolium chlorides[ 6 \text{RCN} + 4 (\text{NSCl})_3 \rightarrow 6 [\text{RCN}_2\text{S}_2]- + 3 \text{Cl}_2 + 3 \text{N}_2 ]
Aplicaciones Científicas De Investigación
Trithiazyl trichloride is primarily used in scientific research as a precursor to other sulfur nitrides. Its reactions with alkenes and alkynes to form 1,2,5-thiadiazoles are particularly noteworthy. These thiadiazoles have applications in the synthesis of heterocyclic compounds, which are fundamental in the development of new materials and biologically active substances .
Mecanismo De Acción
The mechanism of action of trithiazyl trichloride involves its ability to undergo substitution and oxidation reactions, forming various sulfur-nitrogen compounds. These reactions are facilitated by the unique structure of this compound, which allows for the formation of stable intermediates and products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the sulfur and nitrogen atoms in the compound .
Comparación Con Compuestos Similares
Trithiazyl trichloride can be compared to other sulfur-nitrogen compounds such as nitrosyl chloride (ONCl) and cyanuric chloride. Unlike nitrosyl chloride, where chlorine is bonded to nitrogen, in this compound, chlorine is bonded to sulfur. Cyanuric chloride, with six fewer electrons, forms a planar ring structure, in contrast to the slightly ruffled structure of this compound .
Similar Compounds
- Nitrosyl chloride (ONCl)
- Cyanuric chloride (C₃N₃Cl₃)
- Thiazyl chloride (NSCl)
This compound’s unique structure and reactivity make it a valuable compound in the field of inorganic chemistry, despite its lack of commercial applications.
Propiedades
Número CAS |
5964-00-1 |
|---|---|
Fórmula molecular |
Cl3N3S3 |
Peso molecular |
244.6 g/mol |
Nombre IUPAC |
1,3,5-trichloro-1λ4,3λ4,5λ4-trithia-2,4,6-triazacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7 |
Clave InChI |
QBQMTUMJJWPFDJ-UHFFFAOYSA-N |
SMILES canónico |
N1=S(N=S(N=S1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


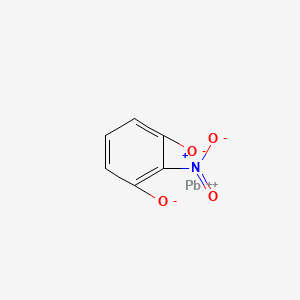
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
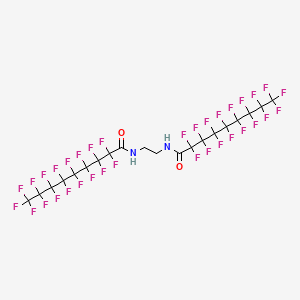
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)

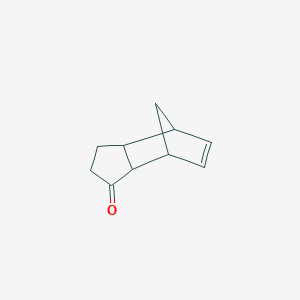
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
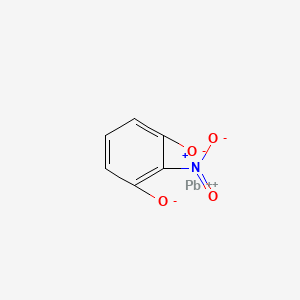
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
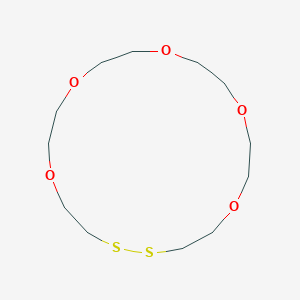
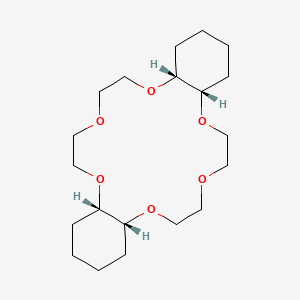
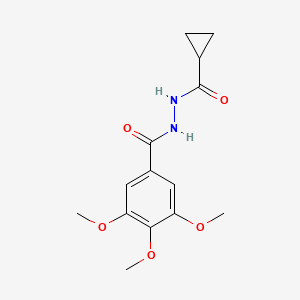
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
